Dabigatran-Verunreinigung 11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dabigatran Impurity 11: is a byproduct formed during the synthesis of Dabigatran Etexilate, an anticoagulant drug used to prevent strokes and systemic embolism in patients with non-valvular atrial fibrillation. Dabigatran Etexilate is a prodrug that is converted into its active form, Dabigatran, in the body. Impurities like Dabigatran Impurity 11 are crucial to monitor and control during the manufacturing process to ensure the safety and efficacy of the final pharmaceutical product .
Wissenschaftliche Forschungsanwendungen
Chemistry: Dabigatran Impurity 11 is used as a reference standard in analytical chemistry to develop and validate methods for impurity profiling in pharmaceutical products .
Biology: In biological research, Dabigatran Impurity 11 helps in studying the metabolic pathways and degradation products of Dabigatran Etexilate .
Medicine: Understanding the formation and control of Dabigatran Impurity 11 is essential for ensuring the safety and efficacy of Dabigatran Etexilate as a therapeutic agent .
Industry: In the pharmaceutical industry, controlling impurities like Dabigatran Impurity 11 is crucial for regulatory compliance and quality assurance .
Wirkmechanismus
Target of Action
Dabigatran Impurity 11, like Dabigatran, is likely to target thrombin . Thrombin is a plasma serine protease that plays a central role in coagulation and hemostasis .
Mode of Action
Dabigatran Impurity 11, as a derivative of Dabigatran, is expected to act as a direct and reversible inhibitor of thrombin activity . It inhibits the conversion of fibrinogen to fibrin by thrombin, thereby impairing the clotting process and acting as an anticoagulant .
Biochemical Pathways
The primary biochemical pathway affected by Dabigatran Impurity 11 is the coagulation cascade . By inhibiting thrombin, it prevents the conversion of fibrinogen to fibrin, a key step in blood clot formation . This action disrupts the coagulation cascade, reducing the risk of thrombus formation and subsequent events such as stroke and pulmonary embolism .
Pharmacokinetics
Dabigatran is rapidly absorbed and converted to its active form after oral administration . Peak plasma concentrations are reached approximately 2 hours after oral administration, and the elimination half-life is 12 to 14 hours . Clearance predominantly occurs via renal excretion of unchanged drug .
Result of Action
The primary molecular effect of Dabigatran Impurity 11 is the inhibition of thrombin, which prevents the conversion of fibrinogen to fibrin . This results in a reduced ability for blood to clot, thereby decreasing the risk of thromboembolic events .
Action Environment
The action of Dabigatran Impurity 11, like Dabigatran, is likely influenced by factors such as renal function, as clearance predominantly occurs via renal excretion . Age may also influence the pharmacokinetics of the drug, with small differences associated with variation in renal function . The drug’s action is consistent across a broad range of different patient populations and is unaffected by gender, body weight, ethnic origin, obesity, and mild-to-moderate hepatic impairment .
Biochemische Analyse
Biochemical Properties
Dabigatran Impurity 11 plays a role in biochemical reactions by interacting with various enzymes and proteins. It has been observed to interact with thrombin, a key enzyme in the blood coagulation cascade. The nature of this interaction involves competitive inhibition, where Dabigatran Impurity 11 binds to the active site of thrombin, preventing it from catalyzing the conversion of fibrinogen to fibrin, a crucial step in blood clot formation .
Cellular Effects
Dabigatran Impurity 11 influences various cellular processes, particularly in endothelial cells and platelets. It affects cell signaling pathways by inhibiting thrombin, which is known to activate several signaling cascades involved in cell proliferation, migration, and survival. Additionally, Dabigatran Impurity 11 can alter gene expression related to coagulation and inflammation, thereby impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of Dabigatran Impurity 11 involves its binding interactions with thrombin. By occupying the active site of thrombin, Dabigatran Impurity 11 inhibits the enzyme’s activity, leading to a decrease in thrombin-mediated reactions. This inhibition is reversible, meaning that the compound can dissociate from thrombin, allowing the enzyme to regain its activity. This reversible inhibition is crucial for maintaining a balance in coagulation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dabigatran Impurity 11 have been studied over time to understand its stability and degradation. It has been found that Dabigatran Impurity 11 is relatively stable under standard laboratory conditions. Under acidic or alkaline conditions, it can undergo hydrolytic degradation, leading to the formation of benzimidic acid derivatives. Long-term studies have shown that Dabigatran Impurity 11 can have sustained effects on cellular function, particularly in inhibiting thrombin activity .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of Dabigatran Impurity 11 vary with different dosages. At low doses, it effectively inhibits thrombin activity without causing significant adverse effects. At higher doses, Dabigatran Impurity 11 can lead to toxic effects, including bleeding complications and impaired hemostasis. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
Dabigatran Impurity 11 is involved in metabolic pathways related to its parent compound, Dabigatran. It is not metabolized by cytochrome P450 enzymes, which reduces the likelihood of drug-drug interactions. Instead, it undergoes hydrolysis and conjugation reactions, leading to the formation of inactive metabolites that are excreted primarily via the renal route. This metabolic profile ensures that Dabigatran Impurity 11 does not accumulate in the body, minimizing potential toxicity .
Transport and Distribution
Within cells and tissues, Dabigatran Impurity 11 is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its efflux from cells, thereby regulating its intracellular concentration. This interaction with transporters ensures that Dabigatran Impurity 11 is efficiently distributed and eliminated from the body .
Subcellular Localization
Dabigatran Impurity 11 is primarily localized in the cytoplasm of cells, where it exerts its inhibitory effects on thrombin. It does not possess specific targeting signals or post-translational modifications that direct it to other cellular compartments or organelles. This cytoplasmic localization is consistent with its role in modulating thrombin activity and influencing coagulation processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dabigatran Etexilate involves multiple steps, and Dabigatran Impurity 11 can form at various stages. One common synthetic route includes the acylation of pyridine amino propanoate with 4-methylamino-3-nitro benzoyl chloride, followed by reduction and amidation reactions . The reaction conditions typically involve the use of solvents like methanol and acetonitrile, with catalysts such as palladium on carbon for hydrogenation steps .
Industrial Production Methods: In industrial settings, the production of Dabigatran Etexilate is optimized to minimize the formation of impurities. This involves careful control of reaction parameters, such as temperature, pressure, and pH, as well as the use of high-purity reagents and solvents . Advanced analytical techniques like LC-MS are employed to monitor impurity levels and ensure compliance with regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions: Dabigatran Impurity 11 can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium hydroxide, acetic acid
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce nitroso derivatives, while reduction can yield amino derivatives .
Vergleich Mit ähnlichen Verbindungen
- Dabigatran Impurity 1
- Dabigatran Impurity 2
- Dabigatran Impurity 3
- Dabigatran Impurity 4
- Dabigatran Impurity 5
Uniqueness: Dabigatran Impurity 11 is unique in its specific formation pathway and chemical structure. Unlike other impurities, it may form under specific reaction conditions and requires targeted analytical methods for detection and quantification .
Biologische Aktivität
Dabigatran Impurity 11 is a significant compound derived from the direct thrombin inhibitor dabigatran. Understanding its biological activity is crucial for evaluating its safety and efficacy, particularly in the context of anticoagulation therapy. This article explores the compound's mechanism of action, biochemical properties, cellular effects, pharmacokinetics, and relevant case studies.
Target and Mode of Action
Dabigatran Impurity 11 primarily targets thrombin , a serine protease that plays a critical role in the coagulation cascade by converting fibrinogen into fibrin. The compound acts as a direct and reversible inhibitor of thrombin activity, thereby preventing thrombus formation .
Biochemical Pathways
The inhibition of thrombin by Dabigatran Impurity 11 disrupts the coagulation cascade, leading to decreased thrombin-mediated reactions. This interaction is characterized by competitive inhibition , where the compound binds to the active site of thrombin.
Dabigatran Impurity 11 has shown significant biochemical interactions:
- Competitive Inhibition : By occupying thrombin's active site, it inhibits the conversion of fibrinogen to fibrin.
- Cellular Effects : The compound influences endothelial cells and platelets, affecting signaling pathways related to cell proliferation, migration, and survival. It also alters gene expression linked to coagulation and inflammation.
Pharmacokinetics
Dabigatran Impurity 11 is rapidly absorbed and primarily excreted via renal pathways. Its pharmacokinetic profile indicates that it does not undergo significant metabolism by cytochrome P450 enzymes, reducing potential drug-drug interactions .
Dosage Effects in Animal Models
Studies have demonstrated that dosage significantly influences the effects of Dabigatran Impurity 11:
- Low Doses : Effective inhibition of thrombin activity with minimal adverse effects.
- High Doses : Increased risk of bleeding complications and impaired hemostasis, emphasizing the need for careful dosage optimization in therapeutic applications.
Stability and Degradation
In laboratory settings, Dabigatran Impurity 11 has been shown to be relatively stable under standard conditions but can degrade under extreme pH levels. Long-term studies indicate sustained effects on cellular function when exposed to this compound over time .
Research Findings and Case Studies
Several studies have explored the biological activity of Dabigatran Impurity 11:
- Forced Degradation Studies : These studies identified degradation products formed under various conditions, highlighting the stability profile of dabigatran etexilate and its impurities .
- LC-MS Method Development : A sensitive liquid chromatography-mass spectrometry (LC-MS) method was developed for analyzing dabigatran and its impurities, demonstrating the ability to detect low concentrations effectively .
Data Summary Table
Study Type | Key Findings |
---|---|
Mechanism of Action | Inhibits thrombin via competitive binding |
Pharmacokinetics | Primarily renal excretion; minimal cytochrome P450 metabolism |
Dosage Effects | Low doses inhibit without significant side effects; high doses increase bleeding risk |
Stability Studies | Stable under standard conditions; prone to hydrolytic degradation under extreme pH |
Analytical Methods | Developed LC-MS method for sensitive detection of impurities |
Eigenschaften
CAS-Nummer |
1422495-93-9 |
---|---|
Molekularformel |
C29H31N5O5 |
Molekulargewicht |
529.6 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.